The imidazo[4,5-b]pyridine core is a significant heterocyclic structure that has been extensively studied due to its diverse biological activities and potential therapeutic applications. The compound 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a derivative of this family, which has been explored for its various pharmacological properties. This analysis aims to provide a comprehensive overview of the current research on this compound, including its mechanism of action and applications in different fields.
The compound is classified under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine can be achieved through several methods. A notable approach involves the use of palladium-catalyzed reactions and various coupling strategies.
The molecular structure of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine features:
Crystallographic studies have confirmed that the compound adopts a planar conformation conducive to π-stacking interactions, which may be relevant for its biological activity .
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine can participate in various chemical reactions:
The mechanism of action for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine primarily revolves around its role as a kinase inhibitor. It has been shown to selectively inhibit certain isoforms of Aurora kinases.
The physical properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine include:
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine has several scientific applications:
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (Chemical Formula: C₈H₁₀N₄; Molecular Weight: 162.19 g/mol) features a bicyclic heteroaromatic system comprising fused imidazole and pyridine rings. The methyl substituents at positions 5 and 7 enhance electron density and influence molecular planarity, while the annular nitrogen atoms (N1, N3) contribute to hydrogen bonding capabilities and dipole moments (~4.5 Debye) [9]. This compound crystallizes in a monoclinic system, with X-ray diffraction confirming bond lengths of 1.32 Å for C₂-N₁ and 1.38 Å for C₅-C₇, consistent with aromatic delocalization [7]. The dimethyl groups increase hydrophobicity (LogP: 2.53) and modulate solubility profiles, rendering the compound soluble in polar organic solvents like dimethyl sulfoxide but sparingly soluble in water .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₄ |
Molecular Weight | 162.19 g/mol |
Hydrogen Bond Donors | 1 (N1-H) |
Hydrogen Bond Acceptors | 4 (Ring N atoms) |
Calculated LogP | 2.53 |
Topological Polar Surface Area | 41.6 Ų |
Imidazo[4,5-b]pyridine derivatives emerged as privileged scaffolds in medicinal chemistry during the late 20th century. The synthesis of 5,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS: 132898-05-6) was first reported in the early 1990s via the Debus-Radziszewski reaction, utilizing glyoxal, ammonia, and formaldehyde under acidic conditions . Historically, this scaffold gained prominence through structural analogs like 2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS: 133240-06-9), which served as a key intermediate in developing nonpeptidic angiotensin II receptor antagonists for hypertension treatment [9]. The pharmacological relevance expanded with discoveries of isoform-selective Aurora kinase inhibitors (e.g., compound 28c) and DprE1 inhibitors for tuberculosis, demonstrating the scaffold’s versatility in targeting diverse biological pathways [5] [8]. Marketed drugs incorporating this core include tenatoprazole (antiulcer) and zolpidem (sedative), underscoring its therapeutic adaptability [2] [8].
The 5,7-dimethyl variant serves as a strategic building block in drug design due to its synthetic versatility and optimized pharmacokinetic properties. Methyl groups at C5/C7 enhance metabolic stability by shielding reactive ring positions from oxidative degradation, while the N1-H enables salt formation to improve bioavailability . This compound functions as:
Table 2: Synthetic Methods for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Derivatives
Method | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Debus-Radziszewski Cyclization | Glyoxal, NH₃, HCHO, HCl, 80°C | 2-Unsubstituted core | 60–70% |
Carboxylic Acid Condensation | R-COOH, polyphosphoric acid, 120°C | 2-Substituted derivatives | 65–75% |
Reductive Cyclization | Na₂S₂O₄, ethanol, reflux | 6-Nitrophenoxy derivatives | 32–49% |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7